molecular formula C7H4ClFN2 B13038029 6-Chloro-3-fluoroimidazo[1,2-A]pyridine

6-Chloro-3-fluoroimidazo[1,2-A]pyridine

Cat. No.: B13038029
M. Wt: 170.57 g/mol
InChI Key: JPPYBZVNDSJOFR-UHFFFAOYSA-N
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Description

Overview of Fused Bicyclic Nitrogen Heterocycles in Contemporary Chemical Research

Fused bicyclic nitrogen heterocycles represent a cornerstone of contemporary chemical research, particularly within the fields of medicinal chemistry and materials science. These structures, which consist of two rings sharing two or more atoms, with at least one ring containing a nitrogen atom, are prevalent in a vast array of biologically active compounds and natural products. Imidazo[1,2-a]pyridines are a prominent class within this family, featuring a five-membered imidazole (B134444) ring fused to a six-membered pyridine (B92270) ring. researchgate.netrsc.org The unique spatial arrangement and electronic properties of these scaffolds make them versatile building blocks for developing novel therapeutic agents and functional materials. researchgate.netresearchgate.net Their structural rigidity and ability to present substituents in well-defined vectors allow for precise interactions with biological targets.

The Imidazo[1,2-A]pyridine (B132010) Scaffold as a Privileged Structure in Medicinal and Chemical Biology Research

The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This designation is attributed to its recurring presence in molecules that exhibit a broad spectrum of biological activities, allowing a single core structure to serve as a template for developing ligands for multiple, distinct biological targets. The versatility of this scaffold is demonstrated by its presence in numerous commercial drugs, including Zolpidem, Olprinone, and Alpidem. researchgate.netnih.gov

The academic and pharmaceutical interest in this scaffold stems from the diverse pharmacological properties its derivatives have shown, including:

Anticancer researchgate.netmdpi.com

Antimicrobial and Antibacterial researchgate.netnih.gov

Antiviral researchgate.netnih.gov

Antituberculosis rsc.org

Antidiabetic researchgate.net

Analgesic mdpi.com

Proton Pump Inhibition researchgate.net

This wide therapeutic spectrum continues to drive research into novel synthetic methodologies and structural modifications of the imidazo[1,2-a]pyridine core to explore new therapeutic possibilities. researchgate.netnih.gov

Academic Rationale for Halogenation in Imidazo[1,2-A]pyridine Derivatives

Halogenation is a critical and widely employed strategy in the design of bioactive molecules, and the imidazo[1,2-a]pyridine scaffold is no exception. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) at specific positions on the heterocyclic ring system can profoundly influence the compound's physicochemical and pharmacokinetic properties. Halogenated imidazo[1,2-a]pyridines are considered significant synthetic frameworks because they can be readily transformed into more complex, functionalized derivatives through various cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netnih.govrsc.org

The academic rationale for halogenating these scaffolds includes:

Modulation of Electronic Properties: Halogens are electronegative and can alter the electron distribution within the molecule, affecting its reactivity and ability to participate in hydrogen bonding or other non-covalent interactions with biological targets.

Enhancement of Lipophilicity: Introducing halogens, particularly chlorine and bromine, can increase the molecule's lipophilicity (fat-solubility), which can influence its absorption, distribution, and ability to cross cell membranes.

Metabolic Blocking: The introduction of a fluorine atom at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the metabolic stability and half-life of the compound.

Conformational Control: The steric bulk of larger halogens can influence the preferred conformation of the molecule, locking it into a bioactive shape.

Synthetic Handles: As mentioned, halogens serve as versatile synthetic handles, providing a reactive site for introducing other functional groups to explore structure-activity relationships (SAR). nih.govrsc.orgresearchgate.net

Numerous studies have focused on developing efficient and regioselective methods for the halogenation of imidazo[1,2-a]pyridines, underscoring the importance of these derivatives in drug discovery. nih.govrsc.org

Significance of the 6-Chloro-3-fluoroimidazo[1,2-A]pyridine Framework in Current Research Paradigms

The specific compound, this compound, is a dihalogenated derivative that combines the features of both chlorine and fluorine substitution. This particular framework is significant as a synthetic intermediate or building block in the design of more complex molecules for medicinal chemistry research. The presence of two different halogens at distinct positions (6- and 3-) offers unique opportunities for both fine-tuning molecular properties and performing selective, stepwise chemical modifications.

The chlorine atom at the 6-position and the fluorine atom at the 3-position each contribute distinct properties. Fluorine is often used to block metabolic degradation and can enhance binding affinity without adding significant steric bulk. Chlorine can also improve metabolic stability and modulate lipophilicity, while providing a different reactive site for further functionalization compared to the C-F bond. The combination of these two halogens makes the this compound framework a valuable scaffold for creating novel compounds with potentially enhanced therapeutic profiles. Its utility is highlighted by its use as a precursor for derivatives such as 6-Chloro-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester, indicating its role in the synthesis of potential drug candidates. cymitquimica.com

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 2089648-91-7 chemscene.com
Molecular Formula C₇H₄ClFN₂ chemscene.com
Molecular Weight 170.57 g/mol chemscene.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

6-chloro-3-fluoroimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H4ClFN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H

InChI Key

JPPYBZVNDSJOFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1Cl)F

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 3 Fluoroimidazo 1,2 a Pyridine and Analogues

Foundational Strategies for Imidazo[1,2-A]pyridine (B132010) Core Construction

The construction of the imidazo[1,2-a]pyridine core is a well-established area of organic synthesis, with several robust methods available. These strategies often involve the formation of the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) scaffold.

Condensation Reactions Involving 2-Aminopyridines

One of the most traditional and widely employed methods for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine (B139424) derivative with a suitable C2 synthon. A classic approach, first reported by Tschitschibabin, involves the reaction of 2-aminopyridines with α-haloketones. nih.gov This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to afford the fused bicyclic system. To synthesize a 6-chloroimidazo[1,2-a]pyridine backbone, the starting material would typically be 5-chloro-2-aminopyridine.

Recent advancements have focused on making this process more environmentally benign by avoiding the use of pre-functionalized and often lachrymatory α-haloketones. For instance, catalyst- and solvent-free methods have been developed for the reaction between 2-aminopyridines and α-bromo/chloroketones at elevated temperatures. nih.gov Furthermore, cascade reactions combining 2-aminopyridines with nitroolefins in the presence of a Lewis acid catalyst like FeCl3 have been shown to be effective for producing 3-unsubstituted imidazo[1,2-a]pyridines. nih.gov

Multicomponent Reaction Approaches for Imidazo[1,2-A]pyridine Synthesis

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like imidazo[1,2-a]pyridines in a single step from three or more starting materials. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a prominent example, involving the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. acs.orgresearchgate.net This reaction is typically catalyzed by a Lewis or Brønsted acid, such as scandium triflate, and can be accelerated using microwave irradiation. nih.gov The GBB reaction allows for significant structural diversity in the final products, as a wide variety of aldehydes and isocyanides can be employed. nih.govacs.org

Other multicomponent strategies include the copper-catalyzed reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne. nih.gov These MCRs provide a convergent and modular approach to generate libraries of substituted imidazo[1,2-a]pyridine derivatives. acs.org

Multicomponent Reaction Components Catalyst/Conditions Reference
Groebke–Blackburn–Bienaymé2-Aminopyridine, Aldehyde, IsonitrileScandium triflate, Microwave nih.gov
Copper-catalyzed coupling2-Aminopyridine, Aldehyde, Terminal AlkyneCopper catalyst nih.gov
Trimethylsilylcyanide-based2-Aminopyridine, Aldehyde, TrimethylsilylcyanideScandium triflate, Microwave nih.gov

Oxidative Cyclization and C-H Functionalization Methodologies

In recent years, synthetic strategies based on oxidative C-H functionalization have emerged as powerful tools for the construction of heterocyclic systems, offering a more direct and atom-economical alternative to traditional methods. These reactions avoid the need for pre-functionalized starting materials, proceeding instead by the direct coupling of C-H and N-H bonds.

For the synthesis of imidazo[1,2-a]pyridines, this can be achieved through the oxidative cross-coupling/cyclization of 2-aminopyridines with terminal alkynes, a reaction that can be mediated by silver catalysts. researchgate.net Another approach involves the copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones. mdpi.com Visible light-promoted C-H functionalization has also been explored, providing an environmentally friendly pathway for the synthesis of various substituted imidazo[1,2-a]pyridine derivatives. researchgate.net

Annulation Reactions for Nitrogen-Containing Heterocycles

Annulation reactions, which involve the formation of a new ring onto an existing one, are also utilized for the synthesis of imidazo[1,2-a]pyridines. One such method involves the reaction of 2-chloropyridines with 2H-azirines, mediated by triflic anhydride. This process leads to the formation of C3-substituted imidazo[1,2-a]pyridines. Palladium-catalyzed annulation of imidazo[1,2-a]pyridines with other heterocycles, such as coumarins and indoles, has also been reported, leading to more complex fused heterocyclic systems. Annulation reactions involving nitroalkenes have also been reviewed as a pathway to five-membered nitrogen heterocycles, including imidazo[1,2-a]pyridines.

Regioselective Introduction of Halogen Substituents in the Imidazo[1,2-A]pyridine System

The introduction of halogen atoms onto the imidazo[1,2-a]pyridine core is a crucial step in the synthesis of analogues like 6-Chloro-3-fluoroimidazo[1,2-a]pyridine. The electronic nature of the imidazo[1,2-a]pyridine ring system dictates the regioselectivity of electrophilic substitution reactions, with the C3 position being the most nucleophilic and thus the most susceptible to electrophilic attack.

Direct Halogenation Protocols for the Imidazo[1,2-A]pyridine Core

Direct C-H halogenation offers the most straightforward route for introducing halogen atoms onto the imidazo[1,2-a]pyridine nucleus, avoiding the need for multi-step sequences involving protection and deprotection.

Chlorination and Bromination: A facile and transition-metal-free method for the regioselective chlorination and bromination at the C3 position of imidazo[1,2-a]pyridines utilizes sodium chlorite (B76162) (NaClO₂) and sodium bromite (NaBrO₂) as the halogen sources, respectively. These reactions are typically carried out in the presence of an acid, such as acetic acid, and proceed in good to excellent yields. This method is tolerant of various substituents on the pyridine ring, including chloro, methyl, and iodo groups.

Halogenating Agent Halogen Introduced Position Conditions Reference
Sodium Chlorite (NaClO₂)ChlorineC3Acetic Acid
Sodium Bromite (NaBrO₂)BromineC3Acetic Acid
Trihaloisocyanuric acidsChlorine, Bromine, IodineC3Ethanol

Fluorination: The regioselective introduction of a fluorine atom at the C3 position can be achieved through electrophilic fluorination. A common and effective reagent for this transformation is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor. The reaction of an imidazo[1,2-a]pyridine with Selectfluor in an aqueous medium, often in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP), leads to the formation of the 3-fluoroimidazo[1,2-a]pyridine derivative in moderate to good yields. nih.govacs.org

Based on these established methodologies, a plausible synthetic route to this compound would involve the initial synthesis of 6-chloroimidazo[1,2-a]pyridine, for example, through the condensation of 5-chloro-2-aminopyridine with an appropriate C2 synthon. The subsequent step would be the regioselective C3-fluorination of the 6-chloroimidazo[1,2-a]pyridine intermediate using an electrophilic fluorinating agent like Selectfluor.

Strategies for Chloro Substitution at Position 6 of the Imidazo[1,2-A]pyridine Scaffold

The introduction of a chlorine atom at the C6 position of the imidazo[1,2-a]pyridine ring is a key step in the synthesis of 6-chloro-substituted analogues. A common strategy involves starting with a pre-functionalized pyridine ring, such as 5-chloro-2-aminopyridine, which then undergoes cyclization to form the desired 6-chloroimidazo[1,2-a]pyridine core.

Various chlorinating agents and methods have been explored for the direct chlorination of the imidazo[1,2-a]pyridine scaffold. An environmentally friendly protocol utilizes chloramine-T as a novel chlorinating reagent for the regioselective synthesis of C-3 chloro-substituted imidazo[1,2-a]pyridines. nih.gov This method is advantageous due to its solvent-free conditions at room temperature, wide substrate scope, and the absence of a need for extensive purification in many cases. nih.gov While this method targets the C-3 position, it highlights the potential for developing regioselective chlorination at other positions.

Other electrophilic chlorinating reagents that have been employed for imidazo[1,2-a]pyridines include sulfuryl chloride (SO2Cl2) and the use of Lewis acids like aluminum chloride (AlCl3) to activate molecular chlorine (Cl2). researchgate.net A novel and safer approach involves the use of dichloro(4-(trifluoromethyl)phenyl)-λ³-iodanes for the regioselective chlorination of imidazo-fused heterocycles under mild, metal-free conditions, avoiding toxic reagents and harsh oxidants. researchgate.net

Strategies for Fluoro Substitution at Position 3 of the Imidazo[1,2-A]pyridine Scaffold

The regioselective introduction of a fluorine atom at the C3 position of the imidazo[1,2-a]pyridine ring has been successfully achieved using electrophilic fluorinating agents. A prominent method involves the use of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™, as the fluorinating reagent. nih.govacs.org

This reaction is typically carried out in an aqueous medium, and in the presence of a base such as 4-(dimethylamino)pyridine (DMAP), it predominantly yields the monofluorinated product at the C3 position. nih.govacs.org The process proceeds via an electrophilic fluorination mechanism and provides moderate to good yields of the desired 3-fluoroimidazo[1,2-a]pyridines. nih.govacs.org

A one-pot, three-step procedure has also been developed for the regioselective synthesis of 3-fluoro-imidazopyridine derivatives starting from styrene. This process involves sequential bromination, condensation, and fluorination in a tert-BuOH–water solvent system. eurekaselect.com In this method, N-bromosuccinimide (NBS) acts as both an oxidant and a bromine source, while 1-fluoropyridinium tetrafluoroborate serves as the fluorine source and a base. eurekaselect.com

Advanced Catalytic and Green Chemistry Approaches in this compound Synthesis

Transition Metal-Catalyzed Methodologies

Transition metal catalysis has become a cornerstone in the synthesis of complex heterocyclic compounds, including imidazo[1,2-a]pyridine derivatives. Both palladium and copper catalysts have been extensively used to facilitate various bond-forming reactions.

Palladium-Catalyzed Reactions: Palladium catalysts are particularly effective for C-H functionalization reactions. For instance, Pd(II)-catalyzed site-selective C8 alkenylation of imidazo[1,2-a]pyridines has been demonstrated, showcasing the ability to achieve high regioselectivity even with multiple available C-H sites. rsc.org Palladium catalysis is also pivotal in sequential Suzuki-Miyaura cross-coupling followed by direct C-H functionalization, allowing for the selective introduction of substituents at various positions of the imidazo[1,2-a]pyrazine core, a related heterocyclic system. nih.gov

Copper-Catalyzed Reactions: Copper catalysts are widely employed for the synthesis of the imidazo[1,2-a]pyridine scaffold itself and for subsequent functionalization. Copper-catalyzed three-component reactions of 2-aminopyridines, sulfonyl azides, and terminal ynones provide a direct route to polysubstituted imidazo[1,2-a]pyridines. rsc.orgrsc.org These reactions often proceed through a CuAAC/ring-cleavage process. rsc.orgrsc.org Copper(I) catalysts, in combination with a co-catalyst system like NaHSO4·SiO2, have been used in three-component domino reactions of aldehydes, 2-aminopyridines, and terminal alkynes. beilstein-journals.org Furthermore, copper-catalyzed intermolecular oxidative cyclization of haloalkynes offers a pathway to 2-halo-substituted imidazo[1,2-a]pyridines. researchgate.net Visible light-mediated copper(I) chloride-catalyzed regioselective oxidative diamination of 2-aminopyridines with terminal alkynes using molecular oxygen as a green oxidant represents a photochemically driven approach. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Analogues
CatalystReaction TypeStarting MaterialsProductYield
Pd(OAc)2C-H OlefinationImidazo[1,2-a]pyridine, OlefinC8-alkenylated imidazo[1,2-a]pyridineModerate to Good
CuIThree-component domino reactionAldehyde, 2-aminopyridine, Terminal alkynePolysubstituted imidazo[1,2-a]pyridineHigh to Excellent
Cu(I)Oxidative CyclizationHaloalkyne, 2-aminopyridine2-Halo-imidazo[1,2-a]pyridineGood
CuClVisible-light mediated diamination2-aminopyridine, Terminal alkyneSubstituted imidazo[1,2-a]pyridineGood

Metal-Free and Environmentally Benign Synthetic Routes

In recent years, there has been a significant shift towards the development of metal-free and environmentally benign synthetic methodologies to reduce the environmental impact of chemical processes. Several such approaches have been successfully applied to the synthesis of imidazo[1,2-a]pyridines.

A notable metal-free method for the halogenation of imidazo[1,2-a]pyridines utilizes sodium chlorite (NaClO2) or sodium bromite (NaBrO2) as the halogen source. rsc.orgnih.gov This approach provides a facile and regioselective route to 3-chloro or 3-bromo-imidazo[1,2-a]pyridines without the need for a transition metal catalyst. rsc.orgnih.gov

Catalyst-free synthesis of imidazo[1,2-a]pyridines has also been achieved through the Groebke multicomponent reaction in deep eutectic solvents, such as a urea-choline chloride mixture. researchgate.net This method offers several advantages, including the use of an environmentally benign and biodegradable solvent, simple purification, and good yields. researchgate.net

Furthermore, aqueous synthesis of imidazo[1,2-a]pyridines represents a significant advancement in green chemistry. A rapid and efficient route under ambient, aqueous, and metal-free conditions has been reported, involving the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which gives quantitative yields in a short time. nih.gov

Table 2: Metal-Free and Green Synthetic Approaches for Imidazo[1,2-a]pyridines
MethodReagents/SolventKey FeaturesYield
Regioselective HalogenationNaClO2 or NaBrO2Transition-metal-free, regioselectiveGood
Groebke Multicomponent ReactionDeep eutectic solvent (e.g., urea-choline chloride)Catalyst-free, biodegradable solvent57-87%
Aqueous SynthesisNaOH in waterMetal-free, ambient conditions, rapidQuantitative

Application of Microwave and Ultrasonication Techniques

The use of non-conventional energy sources like microwave irradiation and ultrasonication has gained prominence in organic synthesis for their ability to accelerate reaction rates, improve yields, and often lead to cleaner reactions.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed for the rapid synthesis of imidazo[1,2-a]pyridines. For instance, a microwave-assisted, three-component domino reaction of aldehydes, enaminones, and malononitrile has been developed for the synthesis of fused heterocyclic systems containing the imidazo[1,2-a]pyridine core. nih.gov This one-pot reaction is characterized by a short reaction time and operational simplicity. nih.gov Comparative studies have shown that microwave-assisted synthesis of tri-substituted imidazoles, a related heterocyclic system, results in significantly reduced reaction times and higher yields compared to conventional heating methods. eurekaselect.com An expeditious microwave-assisted one-pot sequential route has also been developed for synthesizing pyrido fused imidazo[4,5-c]quinolines, which involves the formation of an imidazo[1,2-a]pyridine intermediate. rsc.org

Ultrasonication-Assisted Synthesis: Ultrasound irradiation is another effective technique for promoting the synthesis of imidazo[1,2-a]pyridines. A simple and rapid ultrasound-assisted method for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and 2-bromoacetophenone derivatives has been reported. scispace.com This protocol is conducted in PEG-400, a non-toxic and environmentally benign solvent, and provides good to excellent yields. scispace.com Ultrasound has also been utilized for the C-H functionalization of ketones in the synthesis of imidazo[1,2-a]pyridines using a KI/tert-butyl hydroperoxide catalytic system in water, offering a green and efficient metal-free approach. organic-chemistry.orgx-mol.net Furthermore, ultrasound-assisted iodination of imidazo[1,2-α]pyridines has been shown to be a sustainable and efficient method. nih.gov

Table 3: Comparison of Microwave and Ultrasound-Assisted Synthesis with Conventional Methods for Imidazo[1,2-a]pyridine Analogues
TechniqueReactionConditionsReaction TimeYield
MicrowaveThree-component domino reactionAldehydes, enaminones, malononitrileShortGood
Conventional HeatingSynthesis of tri-substituted imidazolesStandard heatingLongerLower
MicrowaveSynthesis of tri-substituted imidazolesMicrowave irradiationMinimalGreater
UltrasonicationSynthesis from 2-aminopyridine and 2-bromoacetophenonePEG-400ShortGood to Excellent
UltrasonicationC-H functionalization of ketonesKI/TBHP in waterShortGood

Structural Diversification and Functionalization of this compound Derivatives

The inherent reactivity of the imidazo[1,2-a]pyridine ring system, coupled with the directing effects of the chloro and fluoro substituents, allows for a range of chemical transformations to introduce diverse functional groups. These modifications are crucial for tuning the physicochemical properties and biological activities of the resulting molecules.

Derivatization at the C-2 Position of the Imidazo[1,2-A]pyridine System

One of the most prevalent methods for C-2 functionalization is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile reaction enables the formation of carbon-carbon bonds by coupling the C-2 position with a variety of boronic acids or esters. For instance, 2-aryl-6-chloro-3-fluoroimidazo[1,2-a]pyridines can be synthesized by reacting the corresponding 2-bromo or 2-chloro precursor with arylboronic acids in the presence of a palladium catalyst and a base. The reaction conditions can be tailored to accommodate a wide range of functional groups on the arylboronic acid, leading to a diverse library of C-2 arylated derivatives.

Another important strategy for C-2 derivatization involves the initial introduction of a versatile functional group that can be further elaborated. For example, the synthesis of 2-amino-6-chloro-3-fluoroimidazo[1,2-a]pyridine provides a key intermediate for subsequent modifications. The amino group can be acylated, alkylated, or used in the construction of larger heterocyclic systems, thereby expanding the chemical space around the C-2 position.

The following table summarizes representative examples of C-2 derivatization of the this compound scaffold.

C-2 SubstituentReagents and ConditionsProductReference
ArylArylboronic acid, Pd catalyst, base2-Aryl-6-chloro-3-fluoroimidazo[1,2-a]pyridineN/A
AminoAminating agent2-Amino-6-chloro-3-fluoroimidazo[1,2-a]pyridineN/A

This table is a representative summary based on general synthetic transformations and does not cite specific literature due to the lack of direct experimental data for the target molecule in the provided search results.

Functionalization at Other Ring Positions (e.g., C-7, C-8)

While the C-2 and C-3 positions are often the primary sites for functionalization, derivatization at the C-7 and C-8 positions of the pyridine ring of the this compound system offers additional avenues for structural diversification. These modifications can be achieved through various strategies, including directed metalation and transition metal-catalyzed C-H activation.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of this compound, a directing group at a suitable position can facilitate the deprotonation of the adjacent C-7 or C-8 position by a strong base, such as an organolithium reagent. The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents. For instance, a directing group at the C-8 position could potentially direct lithiation to the C-7 position.

The table below outlines potential strategies for the functionalization at the C-7 and C-8 positions.

PositionMethodReagents and ConditionsPotential ProductReference
C-7Directed ortho-metalationDirecting group at C-8, organolithium base, electrophile7-Substituted-6-chloro-3-fluoroimidazo[1,2-a]pyridine nih.gov
C-7Iridium-catalyzed C-H amination[Cp*IrCl2]2, AgNTf2, AgOAc, sulfonoazide7-Amino-6-chloro-3-fluoroimidazo[1,2-a]pyridine derivative nih.gov
C-8C-H Activation/CouplingTransition metal catalyst, coupling partner8-Substituted-6-chloro-3-fluoroimidazo[1,2-a]pyridineN/A

This table presents potential synthetic routes based on established methodologies in heterocyclic chemistry, as direct examples for the target molecule were not found in the search results.

Post-Synthetic Modifications and Scaffold Elaboration

Post-synthetic modifications of pre-functionalized this compound derivatives provide a powerful strategy for the rapid generation of diverse compound libraries. Functional groups introduced at various positions of the scaffold can serve as handles for further chemical transformations, allowing for the construction of more complex molecular architectures.

For instance, a substituent bearing a reactive functional group, such as a carboxylic acid, an amine, or a halogen, can be introduced at the C-2, C-7, or C-8 position. This functional group can then be engaged in a variety of subsequent reactions, including amide bond formation, nucleophilic substitution, or further cross-coupling reactions. This approach allows for the systematic exploration of the structure-activity relationship by introducing a wide range of functionalities in the later stages of the synthesis.

Scaffold elaboration involves more significant structural changes to the imidazo[1,2-a]pyridine core itself. This can include the annulation of additional rings onto the existing framework or the cleavage and rearrangement of the heterocyclic system to generate novel scaffolds. While highly complex, these strategies can lead to the discovery of entirely new classes of compounds with unique properties.

The following table provides examples of potential post-synthetic modifications.

Initial Functional GroupReaction TypeReagents and ConditionsResulting Structure
C-2-COOHAmide couplingAmine, coupling agentC-2-Amide derivative
C-7-NH2AcylationAcyl chloride, baseC-7-Acetamido derivative
C-8-BrSuzuki CouplingArylboronic acid, Pd catalyst, baseC-8-Aryl derivative

This table illustrates general post-synthetic modification strategies applicable to functionalized imidazo[1,2-a]pyridines.

Structure Activity Relationship Sar Investigations of 6 Chloro 3 Fluoroimidazo 1,2 a Pyridine Analogues

General Principles and Methodologies in Imidazo[1,2-A]pyridine (B132010) SAR Studies

Structure-Activity Relationship (SAR) studies for imidazo[1,2-a]pyridine derivatives involve systematically modifying the chemical structure and evaluating the resulting impact on biological activity. nih.govnih.gov The primary goal is to identify the key chemical features responsible for the molecule's pharmacological effects and to optimize properties like potency, selectivity, and metabolic stability.

The process typically begins with a "hit" compound, often identified through high-throughput screening. Medicinal chemists then synthesize a library of analogues by making targeted modifications at various positions of the imidazo[1,2-a]pyridine core. nih.govdocumentsdelivered.com Common sites for modification include the C-2, C-3, C-5, C-6, C-7, and C-8 positions. nih.govresearchgate.net

These synthesized analogues are then subjected to a battery of in vitro biological assays to determine their activity. For instance, in the development of kinase inhibitors, such as those targeting c-Met or Nek2, assays measure the concentration of the compound required to inhibit the enzyme's activity by 50% (IC₅₀). nih.govnih.gov In cancer research, cell-based assays are used to assess the compound's ability to inhibit the proliferation of cancer cell lines. documentsdelivered.comresearchgate.net

Computational methods, such as molecular docking, play a vital role in modern SAR studies. nih.govresearchgate.net By simulating how a ligand binds to the active site of a target protein, researchers can gain insights into the key molecular interactions, such as hydrogen bonds and π–π stacking, that govern binding affinity. nih.gov This information helps to rationalize observed SAR data and guide the design of new, more potent analogues. For example, docking studies of c-Met inhibitors revealed that the imidazo[1,2-a]pyridine core forms a critical π–π interaction with the Tyr-1230 residue in the enzyme's active site. nih.gov

Impact of Chloro Substitution at C-6 on Molecular Recognition and Biological Activity

The C-6 position of the imidazo[1,2-a]pyridine scaffold is a frequent target for substitution to modulate biological activity. The introduction of a chloro group at this position can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting how it interacts with its biological target.

In the context of c-Met kinase inhibitors, SAR studies have explored various substituents at the C-6 position. nih.gov Investigations into a series of compounds with different aryl and heteroaryl groups at C-6 showed that incorporating polar groups had a notable influence on cellular activity. nih.gov For example, benzonitrile (B105546) analogues demonstrated improved c-Met inhibition compared to other phenyl derivatives, highlighting the impact of polar substituents at this position. nih.gov

While direct SAR studies comparing a C-6 chloro group to other halogens or a hydrogen atom on an otherwise identical 3-fluoroimidazo[1,2-a]pyridine are not extensively detailed in the provided results, research on related scaffolds provides valuable insights. For instance, in a series of 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives evaluated for antikinetoplastid activity, a compound featuring a chloro group at C-6 was synthesized and profiled. researchgate.netmdpi.com Furthermore, SAR exploration for anti-leishmaniasis agents showed that the biological effect of substitutions at the C-6 position could be dependent on the nature of the substituent at the C-3 position, indicating a potential interplay between these two sites. nih.gov

Table 1: SAR of Substituents at the C-6 Position of Imidazo[1,2-a]pyridine for c-Met Inhibition nih.gov
Compound AnalogueC-6 SubstituentKey Finding
16a-cHeteroaryl groupsDisplayed good c-Met inhibition.
16bPyridinyl with cyano groupShowed enhanced effectiveness in cell-based assays.
16d, 16fBenzonitrile groupsDemonstrated improved c-Met inhibition, indicating a preference for polar groups on a C-6 phenyl ring.

Impact of Fluoro Substitution at C-3 on Molecular Recognition and Biological Activity

The C-3 position of the imidazo[1,2-a]pyridine ring is a well-established site for chemical modification due to its reactivity. rsc.orgresearchgate.net The introduction of a fluorine atom at this position is a common strategy in medicinal chemistry. Fluorine's unique properties—small size, high electronegativity, and ability to form strong bonds with carbon—can profoundly alter a molecule's physicochemical characteristics, such as metabolic stability, lipophilicity, and pKa. nih.gov

Introducing fluoroalkyl groups into heterocyclic compounds like imidazo[1,2-a]pyridine can lead to significant changes in their biological properties. nih.gov The C-3 position is particularly amenable to functionalization, including trifluoroethylation and other fluoroalkylations. researchgate.netnih.gov While specific SAR data for a C-3 fluoro group on the 6-chloro scaffold is sparse in the provided results, the general principles of fluorine in drug design are highly relevant.

A fluorine atom can engage in hydrogen bonding with protein residues, alter the conformation of the molecule, and block sites of metabolism, often leading to improved pharmacokinetic profiles. The electron-withdrawing nature of fluorine at C-3 would also modulate the electronic density of the entire heterocyclic system, potentially influencing key interactions with a biological target, such as the π-stacking observed in kinase inhibitors. nih.gov

Positional Effects of Other Substituents on the 6-Chloro-3-fluoroimidazo[1,2-A]pyridine Scaffold

The biological activity of the core this compound scaffold is further tuned by substituents at other positions, namely C-2, C-5, C-7, and C-8. SAR studies have shown that modifications at these sites can have a dramatic effect on potency and selectivity.

C-2 Position : The activity of imidazo[1,2-a]pyridine derivatives can be strongly influenced by the substituent at the C-2 position. In one study on antimicrobial agents, the nature of a phenyl ring group at C-2 was a key determinant of activity. researchgate.net

C-7 Position : In a series of antitubercular agents, substitution at the C-7 position was critical. The replacement of a 7-methyl group with a 7-chloro group resulted in a five-fold decrease in activity, demonstrating the sensitivity of this position to electronic and steric changes. nih.gov

C-8 Position : The C-8 position is particularly sensitive to the size of the substituent. In a study of c-Met inhibitors, an 8-fluoro substituent was found to be optimal for activity. nih.gov In contrast, replacing it with a bulkier trifluoromethyl (CF₃) group led to a complete loss of inhibitory activity, likely because the larger group could not fit into the binding pocket. nih.gov An 8-chloro substituent, being more electron-rich than the 8-fluoro, was also found to decrease the interaction with a key tyrosine residue. nih.gov

Positional Isomers : The specific placement of a substituent can be crucial. For antitubercular compounds, 6-methyl and 7-methyl analogues were found to be nearly equipotent and significantly more active than the corresponding 8-methyl analogue. nih.gov

Table 2: Summary of Positional Effects on the Imidazo[1,2-a]pyridine Scaffold
PositionSubstituent EffectBiological ContextReference
C-7Replacing methyl with chloro diminished activity.Antitubercular nih.gov
C-8Fluoro was optimal; bulky CF₃ led to loss of activity.c-Met Inhibition nih.gov
C-6 vs C-7 vs C-8Methyl at C-6 or C-7 was more potent than at C-8.Antitubercular nih.gov

Rational Design and Bioisosteric Replacement Strategies in Imidazo[1,2-A]pyridine Chemical Space

Rational drug design aims to create new molecules with improved properties based on a deep understanding of the drug target and SAR principles. Bioisosterism, the strategy of exchanging one group of atoms for another with similar properties, is a powerful tool in this process. mdpi.com

A classic example within the imidazo[1,2-a]pyridine family is the bioisosteric replacement of a nitrogen atom with a C-F group. nih.gov Researchers have successfully established 8-fluoroimidazo[1,2-a]pyridine (B164112) as a physicochemical mimic of imidazo[1,2-a]pyrimidine (B1208166). researchgate.netnih.gov The C-F bond was chosen to mimic the electrostatic surface and lipophilicity of the nitrogen atom, thereby maintaining the electron-deficient nature of the bicyclic ring system which was found to be important for activity. nih.gov This strategy allows for the creation of novel chemical series while preserving key binding interactions. nih.govnih.gov

Another rational design approach is "scaffold hopping," where the core structure of a known active molecule is modified to create a new series. This was demonstrated by replacing the carbon atom at position 5 of a 3-nitroimidazo[1,2-a]pyridine with a nitrogen atom, resulting in a new 3-nitroimidazo[1,2-b]pyridazine (B98374) scaffold with a different biological profile. mdpi.com

These strategies, guided by structural information from co-crystal structures and computational modeling, allow medicinal chemists to systematically explore the chemical space around the imidazo[1,2-a]pyridine scaffold to develop compounds with enhanced therapeutic potential. nih.gov

Computational and Theoretical Studies on 6 Chloro 3 Fluoroimidazo 1,2 a Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-Chloro-3-fluoroimidazo[1,2-a]pyridine, these studies would provide a deep understanding of its electronic nature and reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Parameters

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: The values in this table are purely illustrative and await experimental or computational validation.

Computational Elucidation of Reaction Mechanisms and Energetic Landscapes

Theoretical calculations can be employed to map out the potential energy surfaces of chemical reactions involving this compound. This would involve identifying transition states and intermediates for various reaction pathways, such as electrophilic aromatic substitution or nucleophilic attack. By calculating the activation energies and reaction enthalpies, computational studies could predict the most favorable reaction conditions and products, guiding synthetic efforts.

Molecular Modeling and Docking Simulations for Biological Target Interactions

Given the prevalence of the imidazo[1,2-a]pyridine (B132010) core in pharmacologically active compounds, investigating the potential biological activity of this compound through molecular modeling is a logical step.

Prediction of Binding Affinities and Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. By docking this compound into the active sites of various enzymes or receptors, researchers could identify potential biological targets. The docking scores and predicted binding energies would provide an initial assessment of the binding affinity, helping to prioritize this compound for further experimental screening.

Analysis of Non-Covalent Interactions: Hydrogen Bonding, Pi-Pi Stacking, and Halogen Bonding

A detailed analysis of the docked poses would reveal the key non-covalent interactions that stabilize the ligand-target complex. For this compound, this would include identifying potential hydrogen bonds involving the nitrogen atoms of the imidazo[1,2-a]pyridine ring. The aromatic nature of the bicyclic system could lead to favorable pi-pi stacking interactions with aromatic amino acid residues in the target's active site. Crucially, the presence of chlorine and fluorine atoms introduces the possibility of halogen bonding, a specific and directional non-covalent interaction that is increasingly recognized for its importance in drug design.

Table 2: Potential Non-Covalent Interactions for this compound in a Hypothetical Protein Active Site

Interaction TypePotential Interacting Residues
Hydrogen BondingAsp, Glu, Ser
Pi-Pi StackingPhe, Tyr, Trp
Halogen BondingBackbone carbonyls, Asp, Glu

Note: This table presents hypothetical interactions that would need to be confirmed by specific docking studies.

Computational Spectroscopy and Fragmentation Studies

Computational spectroscopy and the theoretical analysis of fragmentation mechanisms provide a molecular-level understanding of this compound. These studies are critical for interpreting experimental data, identifying unknown substances, and predicting molecular stability and reactivity.

The prediction of spectroscopic signatures through computational means is a cornerstone of modern chemical analysis. By calculating the electronic and vibrational energy levels of a molecule, it is possible to generate theoretical spectra that can be compared with experimental results for structure verification. Methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard for these predictions. physchemres.org For a molecule like this compound, these calculations would typically be performed using a basis set such as 6-311++G(d,p) to ensure high accuracy. physchemres.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated shielding values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the chemical shifts (δ). These predicted values are highly sensitive to the electronic environment of each nucleus, making them excellent for detailed structural elucidation.

Table 1: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound. Note: The following data is illustrative, based on typical values for similar heterocyclic systems, as specific published computational data for this exact compound is not available. The numbering convention is standard for the imidazo[1,2-a]pyridine ring system.

Atom PositionPredicted ¹³C Chemical Shift (δ, ppm)Atom PositionPredicted ¹H Chemical Shift (δ, ppm)
C2115.8H27.65
C3149.5 (C-F)H57.90
C5125.4H77.30
C6128.9 (C-Cl)H87.15
C7118.2
C8112.6
C9 (Bridgehead)142.1

Vibrational (Infrared) Spectroscopy: Theoretical IR spectra are obtained by calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the vibrational frequencies and their corresponding intensities. The predicted frequencies for different bond stretches, bends, and torsions can be correlated with experimental FT-IR spectra. For this compound, characteristic vibrational modes would include the C-Cl stretch, the C-F stretch, aromatic C-H stretches, and the skeletal vibrations of the fused heterocyclic rings.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Modes of this compound. Note: This data is for illustrative purposes and represents plausible frequency ranges for the specified functional groups.

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=N Stretch1640 - 1610
C=C Aromatic Ring Stretch1590 - 1450
C-F Stretch1250 - 1050
C-Cl Stretch850 - 650

Electronic (UV-Visible) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions between molecular orbitals. physchemres.org This allows for the prediction of the absorption wavelengths (λ_max) in the UV-Visible spectrum. The calculations provide information on the energies of the transitions (e.g., π → π* or n → π*) and their oscillator strengths, which relate to the intensity of the absorption bands.

Tandem mass spectrometry (MS/MS), particularly with electrospray ionization (ESI), is a primary technique for studying the structure of protonated molecules in the gas phase. nih.gov The fragmentation patterns observed provide a fingerprint that is characteristic of the molecule's structure. Computational thermochemistry is used to support and rationalize the experimentally observed fragmentation pathways. nih.govnih.gov

The process involves first protonating the molecule, typically at the most basic site (the N1 nitrogen of the imidazole (B134444) ring, in this case), to form the [M+H]⁺ ion. This precursor ion is then mass-selected and subjected to collision-induced dissociation (CID), causing it to fragment. The resulting product ions are mass-analyzed to generate the MS/MS spectrum.

For this compound, computational chemistry would be used to model the potential fragmentation reactions. By calculating the enthalpies of formation for the precursor ion and all potential fragment ions and neutral losses, the relative energies of different fragmentation channels can be determined. rsc.org The pathways with the lowest energy barriers are considered the most likely to occur.

Plausible fragmentation pathways for protonated this compound ([C₇H₅ClFN₂ + H]⁺) could include:

Loss of HCl: A common fragmentation for chlorinated aromatic compounds.

Loss of HF: A potential pathway due to the fluorine substituent.

Loss of HCN: A characteristic fragmentation of nitrogen-containing heterocyclic rings.

Cleavage of the imidazole or pyridine (B92270) ring: Leading to a variety of smaller fragment ions.

Studies on related 3-phenoxy imidazo[1,2-a]pyridines have shown that homolytic cleavage of substituent bonds is a characteristic fragmentation pathway. nih.gov A similar mechanism could be envisioned for the halogen substituents in the title compound.

Table 3: Plausible Gas-Phase Fragmentation Pathways for Protonated this compound. Note: The following pathways and relative energies are hypothetical and serve to illustrate the type of data generated from a combined MS/MS and computational thermochemistry study. The relative energy (ΔE) values are illustrative of a typical energy landscape for such reactions.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragmentation PathwayIllustrative Relative Energy (ΔE, kcal/mol)
171.0135.0HClElimination of hydrogen chloride0 (Most Favorable)
171.0151.0HFElimination of hydrogen fluoride+15
171.0144.0HCNCleavage of the imidazole ring and loss of hydrogen cyanide+25
135.0108.0HCNSubsequent fragmentation of the [M+H-HCl]⁺ ion+10 (from m/z 135)

Future Research Directions and Academic Prospects

Exploration of Novel and Efficient Synthetic Routes for Complex Imidazo[1,2-A]pyridine (B132010) Architectures

While classical methods for synthesizing the imidazo[1,2-a]pyridine core, such as the condensation of 2-aminopyridines with α-haloketones, are well-established, future research is geared towards developing more sophisticated, efficient, and environmentally benign strategies. acs.org The focus is shifting towards methodologies that allow for the rapid assembly of complex and diverse molecular architectures from simple, readily available starting materials.

Key areas for future exploration include:

Multicomponent Reactions (MCRs): Isocyanide-based MCRs, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), have emerged as powerful tools for the one-pot synthesis of highly substituted imidazo[1,2-a]pyridines. mdpi.com Future work will likely expand the scope of MCRs to incorporate fluorine and chlorine-containing building blocks, enabling direct access to scaffolds like 6-chloro-3-fluoroimidazo[1,2-a]pyridine.

Green Chemistry Approaches: The use of microwave irradiation in green solvents like water-isopropanol mixtures has been shown to drastically reduce reaction times and improve yields for imidazo[1,2-a]pyridine synthesis. acs.org Similarly, catalyst systems like Cu(II)–ascorbate in aqueous micellar media represent a move towards more sustainable chemical production. acs.org Further research will aim to eliminate the need for metal catalysts and harsh reagents altogether. tandfonline.com

C-H Functionalization: Direct C-H bond activation and functionalization are at the forefront of modern organic synthesis. Developing regioselective methods to introduce substituents onto the imidazo[1,2-a]pyridine core, including the challenging installation of a fluorine atom at the C3-position, will be a major focus. This would provide a more atom-economical alternative to traditional multi-step sequences.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Adapting and optimizing known synthetic routes for imidazo[1,2-a]pyridines to flow chemistry setups will be crucial for producing these compounds on a larger scale for extensive biological screening and preclinical development.

A comparison of emerging synthetic methodologies is presented below.

MethodologyKey FeaturesPotential Advantages for Complex Architectures
Microwave-Assisted Synthesis Rapid heating, reduced reaction times. acs.orgFast library synthesis, improved yields for difficult transformations. acs.org
Multicomponent Reactions (e.g., GBBR) One-pot synthesis, high atom economy, structural diversity. mdpi.comRapid generation of complex derivatives from simple precursors. mdpi.com
"Green" Catalysis (e.g., Cu(II)-Ascorbate) Use of environmentally benign solvents (water) and catalysts. acs.orgReduced environmental impact, simplified purification. acs.org
Iodine-Catalyzed Reactions Metal-free, mild reaction conditions. tandfonline.comnih.govAvoids toxic metal contaminants, broad functional group tolerance. tandfonline.com

Advanced Computational Methods for Predictive Design and Optimization of Imidazo[1,2-A]pyridine Analogues

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For the imidazo[1,2-a]pyridine scaffold, computational methods will play a pivotal role in navigating the vast chemical space to identify analogues with superior potency, selectivity, and pharmacokinetic profiles.

Future academic prospects in this area include:

Quantum Mechanics (QM) and DFT Studies: Density Functional Theory (DFT) calculations are used to investigate the electronic properties, reactivity, and molecular orbital energies (HOMO-LUMO) of imidazo[1,2-a]pyridine derivatives. nih.govnih.gov These studies can elucidate structure-activity relationships (SAR) at a fundamental level, guiding the design of analogues with enhanced target interactions.

Structure-Based and Ligand-Based Drug Design: Molecular docking simulations are routinely used to predict the binding modes and affinities of imidazo[1,2-a]pyridine derivatives within the active sites of target proteins, such as kinases and G-protein coupled receptors. nih.govnih.gov As more crystal structures of relevant biological targets become available, structure-based design will become increasingly powerful.

Machine Learning and Artificial Intelligence (AI): AI-driven platforms can analyze large datasets from high-throughput screening and published literature to build predictive models for biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and synthetic feasibility. This will accelerate the discovery-optimization cycle, allowing researchers to prioritize the synthesis of the most promising compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-protein complexes over time. This can help validate docking poses, predict the impact of mutations on binding, and understand the allosteric regulation of target proteins by imidazo[1,2-a]pyridine modulators.

Identification and Validation of New Biological Targets for this compound Scaffolds

The imidazo[1,2-a]pyridine nucleus is considered a "privileged scaffold" due to its ability to bind to a wide array of biological targets, demonstrating activities ranging from anticancer to antiviral and anti-inflammatory. nih.govresearchgate.net A significant future research direction will be to move beyond known targets and identify novel biological pathways modulated by the this compound core.

Promising avenues for research include:

Phenotypic Screening and Target Deconvolution: Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, can uncover unexpected therapeutic activities. For active "hits" based on the this compound scaffold, techniques like thermal proteome profiling, affinity chromatography, and photoaffinity labeling will be essential to identify the specific protein targets responsible for the observed phenotype.

Kinase Inhibitor Scaffolding: The scaffold is a proven platform for developing kinase inhibitors targeting pathways like PI3K/mTOR and STAT3. nih.govacs.org Future work will involve screening against a broader panel of the human kinome to discover inhibitors for less-explored kinases implicated in cancer, inflammatory disorders, and neurodegenerative diseases. Structure-based design has been successfully used to develop potent and selective Nek2 inhibitors from this scaffold. nih.gov

Antimicrobial and Antiviral Discovery: Given the rise of antimicrobial resistance, there is a pressing need for new bactericides with novel mechanisms of action. nih.gov Imidazo[1,2-a]pyridine derivatives have shown promise as antibacterial, antifungal, and antiviral agents. nih.govacs.orgacs.org Systematic screening of libraries based on the this compound structure against a wide range of pathogens could lead to the discovery of new anti-infective leads. Recent studies have identified imidazo[1,2-a]pyridine derivatives that can attenuate bacterial virulence by downregulating systems like the type III secretion system (T3SS). nih.gov

Central Nervous System (CNS) Targets: The scaffold is present in drugs that act on the CNS, such as zolpidem. Exploring the potential of this compound analogues to modulate novel CNS targets, such as those involved in neuroinflammation or protein aggregation diseases (e.g., Alzheimer's, Parkinson's), is a compelling prospect.

Target ClassKnown ExamplesFuture Opportunities for this compound
Protein Kinases PI3K/mTOR, Nek2, STAT3 nih.govacs.orgnih.govTargeting novel kinases in oncology and immunology; overcoming drug resistance.
GABA-A Receptors Allosteric modulators (e.g., Alpidem, Zolpidem). researchgate.netnih.govDevelopment of subtype-selective modulators for anxiety, epilepsy, and sleep disorders with improved side-effect profiles.
Virulence Factors Bacterial Type III Secretion System (T3SS). nih.govAnti-infectives that disarm pathogens rather than kill them, reducing selective pressure for resistance.
Cyclooxygenase (COX) COX-2 inhibitors. nih.govDevelopment of selective anti-inflammatory agents with potential applications in cancer and neurodegeneration. nih.gov

Integration of this compound into Chemical Biology Tools and Probes

Beyond direct therapeutic applications, the unique structural and photochemical properties of the imidazo[1,2-a]pyridine scaffold make it an attractive candidate for the development of chemical biology tools. These tools are essential for dissecting complex biological processes at the molecular level.

Future research will focus on:

Fluorescent Probes: Imidazo[1,5-a]pyridines are known to have favorable photophysical properties, including large Stokes shifts and environmental sensitivity, making them suitable as fluorescent probes for imaging. mdpi.com Future efforts will involve designing and synthesizing this compound-based probes that can report on specific cellular events, such as changes in ion concentration, enzyme activity, or membrane potential.

Positron Emission Tomography (PET) Tracers: The development of a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative as a PET probe for imaging PI3K/mTOR in cancer highlights the potential of this scaffold in molecular imaging. nih.gov Synthesizing a fluorine-18 (B77423) labeled version of this compound or its derivatives could provide PET tracers with longer half-lives, suitable for visualizing specific drug targets or disease states in vivo.

Photoaffinity Labels: By incorporating a photoreactive group (e.g., an azide (B81097) or diazirine) into the this compound structure, researchers can create photoaffinity labels. These tools are invaluable for target identification and validation, as they form a covalent bond with the biological target upon UV irradiation, allowing for subsequent isolation and identification by mass spectrometry.

Targeted Covalent Inhibitors: The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop targeted covalent inhibitors, for example, against the KRAS G12C mutant. rsc.org The strategic placement of reactive "warheads" on the 6-chloro-3-fluoro-substituted core could lead to highly potent and selective irreversible inhibitors for a variety of enzyme targets, offering a durable therapeutic effect.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.